4-[4-(2-fluorophenyl)piperazin-1-yl]-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
1-(2-FLUOROPHENYL)-4-{5-PHENYL-7-[3-(TRIFLUOROMETHYL)PHENYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a pyrrolopyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-FLUOROPHENYL)-4-{5-PHENYL-7-[3-(TRIFLUOROMETHYL)PHENYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERAZINE typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods ensure high yield and purity while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
1-(2-FLUOROPHENYL)-4-{5-PHENYL-7-[3-(TRIFLUOROMETHYL)PHENYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERAZINE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-FLUOROPHENYL)-4-{5-PHENYL-7-[3-(TRIFLUOROMETHYL)PHENYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERAZINE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-FLUOROPHENYL)-4-{5-PHENYL-7-[3-(TRIFLUOROMETHYL)PHENYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERAZINE involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(2-FLUOROPHENYL)-4-{5-PHENYL-7-[3-(TRIFLUOROMETHYL)PHENYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERAZINE: shares structural similarities with other piperazine derivatives and pyrrolopyrimidine compounds.
Piperazine Derivatives: These compounds often exhibit a wide range of biological activities and are used in various pharmaceutical applications.
Pyrrolopyrimidine Compounds: Known for their potential therapeutic properties, including anticancer and antiviral activities.
Uniqueness
The uniqueness of 1-(2-FLUOROPHENYL)-4-{5-PHENYL-7-[3-(TRIFLUOROMETHYL)PHENYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERAZINE lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical properties.
Properties
Molecular Formula |
C29H23F4N5 |
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Molecular Weight |
517.5 g/mol |
IUPAC Name |
4-[4-(2-fluorophenyl)piperazin-1-yl]-5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C29H23F4N5/c30-24-11-4-5-12-25(24)36-13-15-37(16-14-36)27-26-23(20-7-2-1-3-8-20)18-38(28(26)35-19-34-27)22-10-6-9-21(17-22)29(31,32)33/h1-12,17-19H,13-16H2 |
InChI Key |
RJHVVMJCWIAFNS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C3=NC=NC4=C3C(=CN4C5=CC=CC(=C5)C(F)(F)F)C6=CC=CC=C6 |
Origin of Product |
United States |
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